5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride
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Overview
Description
5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride is an organic compound with the molecular formula C8H14Cl2N4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is relatively straightforward and involves the following steps:
- Preparation of α-aminoamidines.
- Reaction of α-aminoamidines with bis-benzylidene cyclohexanones.
- Isolation and purification of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
Scientific Research Applications
5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) in Mycobacterium tuberculosis . These interactions disrupt essential metabolic pathways in the bacteria, leading to their inhibition. Additionally, the compound’s inhibition of β-glucosidase suggests its potential use in regulating glucose metabolism in diabetic patients .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride can be compared with other similar compounds, such as:
Quinazoline: The parent compound, which lacks the tetrahydro and diamine groups.
4,5,6,7-Tetrahydroquinazoline: A similar compound with a different substitution pattern.
2,6-Diaminoquinazoline: A compound with similar functional groups but lacking the tetrahydro structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both tetrahydro and diamine groups, which confer unique chemical and biological properties .
Biological Activity
5,6,7,8-Tetrahydroquinazoline-2,6-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure comprising a quinazoline ring fused to a saturated piperidine-like ring. The molecular formula is C10H14N4·HCl with a molecular weight of 200.67 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in water, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. Notably:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in metabolic processes and cellular proliferation.
- Receptor Modulation : It interacts with neurotransmitter receptors, which may influence mood regulation and anxiety disorders.
Anticancer Properties
Research indicates that 5,6,7,8-tetrahydroquinazoline derivatives exhibit notable anticancer activity. Key findings include:
-
Inhibition of Topoisomerase II : Certain derivatives inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. For instance:
Compound IC50 (µM) Target 5,6,7,8-Tetrahydroquinazoline Derivative 2 TopoII -
Cytotoxicity Against Cancer Cell Lines : A derivative showed potent activity against several cancer cell lines with varying IC50 values:
Cell Line IC50 (µM) A549 (Lung) 8.23 HCT-116 (Colon) 5.60 MCF-7 (Breast) 5.59 SK-HEP-1 (Liver) 6.10
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Antimicrobial and Antitubercular Activity
The compound has also been investigated for its antibacterial properties:
- Inhibition of DNA Gyrase : Some derivatives exhibit inhibitory activity against E. coli DNA gyrase with an IC50 value of 12 µM.
- Antitubercular Activity : Recent studies have indicated that derivatives may effectively target multidrug-resistant strains of Mycobacterium tuberculosis, particularly through high binding affinity towards essential enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase .
Case Studies and Research Findings
- Antiproliferative Effects : A series of tetrahydroquinazoline derivatives were evaluated for their antiproliferative effects on cancer cell lines. One derivative showed an EC50 value of 19 nM for microtubule depolymerization.
- Binding Affinity Studies : Binding affinity studies have demonstrated that these compounds can effectively interact with receptors involved in neurotransmission pathways.
- Diabetes Treatment Potential : The compound's inhibitory activity against α- and β-glucosidases suggests potential applications in diabetes management by blocking specific metabolic processes .
Summary
This compound exhibits a broad spectrum of biological activities including anticancer effects through topoisomerase II inhibition and antimicrobial properties targeting bacterial DNA gyrase. Its potential applications extend to treating diabetes by inhibiting glucosidases. Ongoing research continues to explore its mechanisms and therapeutic applications across various diseases.
Properties
Molecular Formula |
C8H13ClN4 |
---|---|
Molecular Weight |
200.67 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinazoline-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N4.ClH/c9-6-1-2-7-5(3-6)4-11-8(10)12-7;/h4,6H,1-3,9H2,(H2,10,11,12);1H |
InChI Key |
FVPCELFVOLCNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1N)N.Cl |
Origin of Product |
United States |
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